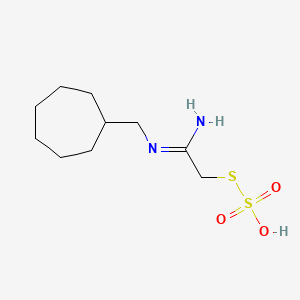
S-((N-Cycloheptylmethylamidino)methyl) hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-((N-Cycloheptylmethylamidino)methyl) hydrogen thiosulfate: is an organic compound that contains sulfur, nitrogen, and carbon atoms It is part of the thiosulfate family, which is known for its diverse chemical properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-((N-Cycloheptylmethylamidino)methyl) hydrogen thiosulfate typically involves the reaction of cycloheptylmethylamine with carbon disulfide and hydrogen peroxide under controlled conditions. The reaction proceeds through the formation of an intermediate, which then reacts with thiosulfate to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or distillation to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Reduction: It can also be reduced to form thiols or other sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thiosulfates.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the introduction of thiosulfate groups into molecules.
Biology:
- Studied for its potential role in biological systems, particularly in sulfur metabolism and signaling pathways.
Medicine:
- Investigated for its potential therapeutic applications, including its antioxidant and anti-inflammatory properties.
Industry:
- Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which S-((N-Cycloheptylmethylamidino)methyl) hydrogen thiosulfate exerts its effects involves the interaction of its thiosulfate group with various molecular targets. The thiosulfate group can act as a nucleophile, participating in substitution reactions with electrophilic centers in biological molecules. This interaction can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Sodium thiosulfate: A well-known thiosulfate compound used in medicine and industry.
Ammonium thiosulfate: Commonly used in fertilizers and photographic processing.
Uniqueness: S-((N-Cycloheptylmethylamidino)methyl) hydrogen thiosulfate is unique due to its specific structure, which includes a cycloheptylmethylamidino group
Conclusion
This compound is a compound with diverse chemical properties and potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications. Further studies are needed to fully explore its potential and develop new applications.
Properties
CAS No. |
40283-61-2 |
|---|---|
Molecular Formula |
C10H20N2O3S2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
[(1-amino-2-sulfosulfanylethylidene)amino]methylcycloheptane |
InChI |
InChI=1S/C10H20N2O3S2/c11-10(8-16-17(13,14)15)12-7-9-5-3-1-2-4-6-9/h9H,1-8H2,(H2,11,12)(H,13,14,15) |
InChI Key |
SCKFQSRDBBHBAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)CN=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















